

An In-depth Technical Guide to Diamidophosphate: Chemical Structure, Characteristics, and Applications

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Compound of Interest

Compound Name: *Diamidophosphate*

Cat. No.: *B1260613*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamidophosphate (DAP), the simplest phosphorodiamidate, is a molecule of significant interest due to its potent phosphorylating capabilities and biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **diamidophosphate**. It further delves into its key biological characteristic as a urease inhibitor and its burgeoning role in prebiotic chemistry and as a scaffold for prodrug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside diagrammatic representations of its synthesis and mechanisms of action to facilitate a deeper understanding for researchers in chemistry, biology, and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

Diamidophosphate is the anion with the chemical formula $\text{PO}_2(\text{NH}_2)_2^-$. It is the conjugate base of phosphorodiamidic acid. The phosphorus atom is central, bonded to two amide groups and two oxygen atoms, exhibiting a tetrahedral geometry.

Table 1: Physicochemical Properties of Diamidophosphate and its Derivatives

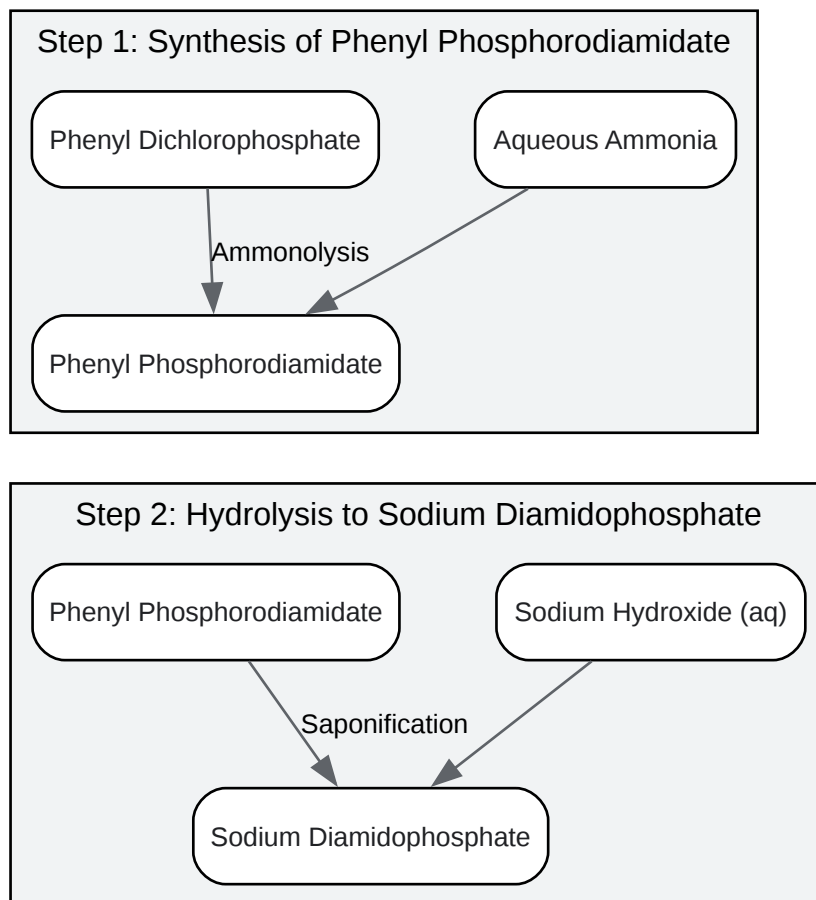
Property	Value	Source(s)
Diamidophosphate Anion		
Chemical Formula	$\text{PO}_2(\text{NH}_2)_2^-$	[1]
Molar Mass	95.018 g/mol	[2]
Phosphorodiamidic Acid		
Chemical Formula	$\text{H}_5\text{N}_2\text{O}_2\text{P}$	[2]
Molar Mass	96.03 g/mol	
pKa (predicted)	0.12 ± 0.50	
Sodium Diamidophosphate		
Chemical Formula	$\text{H}_4\text{N}_2\text{NaO}_2\text{P}$	
Molar Mass	118.007 g/mol	
CAS Number	17097-14-2	
Phenyl Phosphorodiamidate		
Chemical Formula	$\text{C}_6\text{H}_9\text{N}_2\text{O}_2\text{P}$	[3]
Molar Mass	172.124 g/mol	[3]
Melting Point	185 °C	[3]
CAS Number	7450-69-3	[3]

Synthesis of Diamidophosphate

The most established method for the synthesis of **diamidophosphate** is the Stokes method, which involves the hydrolysis of a phenyl phosphorodiamidate precursor.[1][4] This method allows for the preparation of DAP in significant quantities.

Logical Workflow for Diamidophosphate Synthesis (Stokes Method)

Synthesis of Sodium Diamidophosphate via Stokes Method



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Caption: Logical workflow for the synthesis of sodium **diamidophosphate**.

Experimental Protocols

Synthesis of Sodium Diamidophosphate

This protocol is adapted from the Stokes method, involving the synthesis of phenyl phosphorodiamidate followed by its hydrolysis.[1][4][5]

Materials:

- Phenyl dichlorophosphate
- Aqueous ammonia
- Sodium hydroxide
- Ethanol
- Deionized water

Procedure:

Part 1: Synthesis of Phenyl Phosphorodiamidate

- In a fume hood, cautiously add phenyl dichlorophosphate to a stirred, cooled solution of excess aqueous ammonia. The reaction is exothermic.
- Continue stirring until the reaction is complete, indicated by the formation of a white precipitate of phenyl phosphorodiamidate.
- Filter the precipitate, wash with cold deionized water to remove ammonium chloride, and then with a small amount of cold ethanol.
- Dry the resulting white solid, phenyl phosphorodiamidate, under vacuum.

Part 2: Hydrolysis of Phenyl Phosphorodiamidate to Sodium **Diamidophosphate**

- Dissolve the synthesized phenyl phosphorodiamidate in a solution of sodium hydroxide in deionized water.
- Heat the mixture to facilitate the saponification of the phenyl ester.
- Monitor the reaction progress (e.g., by TLC or NMR).
- Upon completion, cool the reaction mixture.
- Precipitate the sodium **diamidophosphate** by adding a sufficient volume of cold ethanol.

- Filter the white precipitate of sodium **diamidophosphate**, wash with ethanol, and dry under vacuum.

Characterization and Quantitative Analysis

3.2.1. ^{31}P Nuclear Magnetic Resonance (NMR) Spectroscopy

^{31}P NMR is a powerful tool for the characterization of phosphorus-containing compounds, including **diamidophosphate**.^{[6][7]}

Protocol:

- Prepare a sample by dissolving a known quantity of the synthesized sodium **diamidophosphate** in a suitable solvent (e.g., D_2O or a buffered aqueous solution).
- Acquire the ^{31}P NMR spectrum using a standard NMR spectrometer.
- The chemical shift for **diamidophosphate** is expected in the phosphoramidate region. The exact chemical shift can vary depending on the solvent and pH.
- Integration of the ^{31}P signal can be used for quantitative analysis against a known internal standard.

3.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS allows for the separation, identification, and quantification of **diamidophosphate** and its derivatives.^{[8][9][10][11][12]}

Protocol:

- Chromatographic Separation:
 - Column: A suitable reversed-phase column (e.g., C18) or a hydrophilic interaction chromatography (HILIC) column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and the analytes.

- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for detecting the **diamidophosphate** anion.
 - Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity in quantitative analysis.
- Quantification:
 - Prepare a calibration curve using standards of known **diamidophosphate** concentrations.
 - Analyze the samples and determine the concentration based on the peak area relative to the calibration curve.

Biological Characteristics and Applications

Urease Inhibition

Diamidophosphate is a potent inhibitor of the enzyme urease. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a localized increase in pH. This activity is a key virulence factor for some pathogenic bacteria, such as *Helicobacter pylori*. By inhibiting urease, **diamidophosphate** can mitigate the pathological effects of these bacteria. The inhibitory mechanism involves the binding of **diamidophosphate** to the dinickel center of the urease active site, mimicking the tetrahedral intermediate of urea hydrolysis.

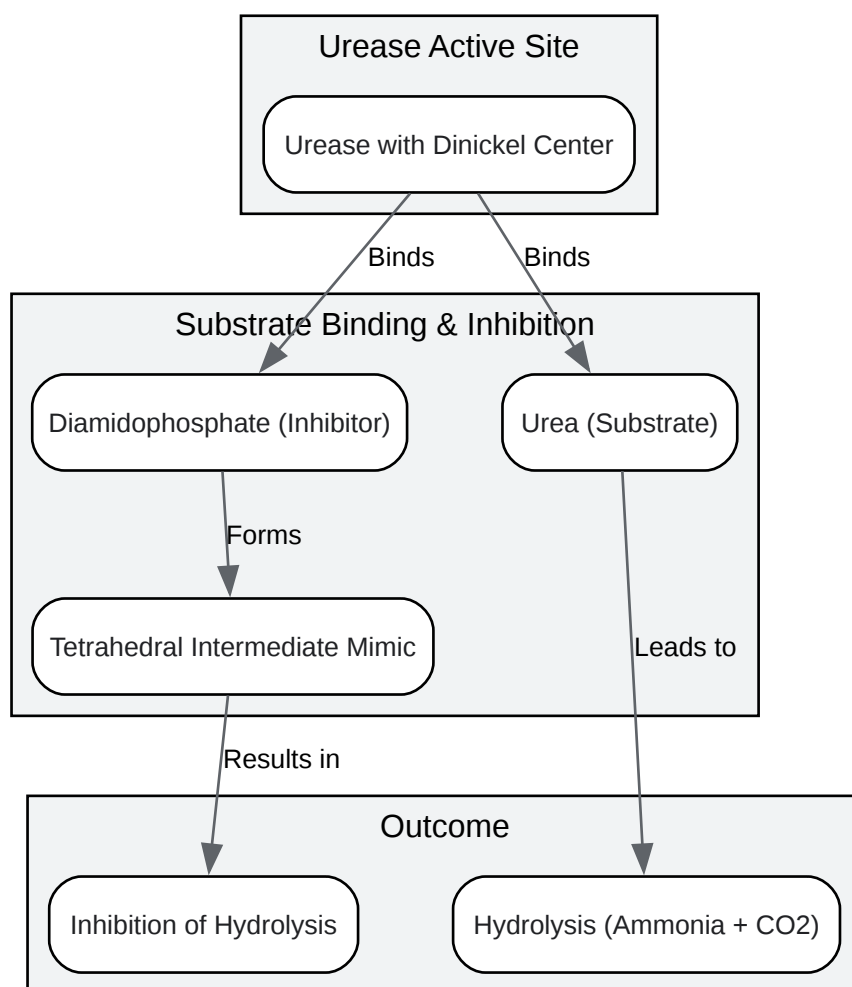
Table 2: Urease Inhibition Data for Selected Compounds

Inhibitor	Target Urease	Inhibition Type	IC ₅₀ / K _i	Source(s)
Diamidophosphate	Jack Bean Urease	Competitive	-	[13]
Phenylphosphorodiamidate	H. pylori Urease	Slow-binding	-	
Thiourea (Standard)	Jack Bean Urease	Competitive	IC ₅₀ : ~20 µM	[13]

Note: Specific IC_{50} or K_i values for **diamidophosphate** are not readily available in the searched literature, though its inhibitory activity is well-established.

Mechanism of Urease Inhibition by Diamidophosphate

Mechanism of Urease Inhibition by Diamidophosphate



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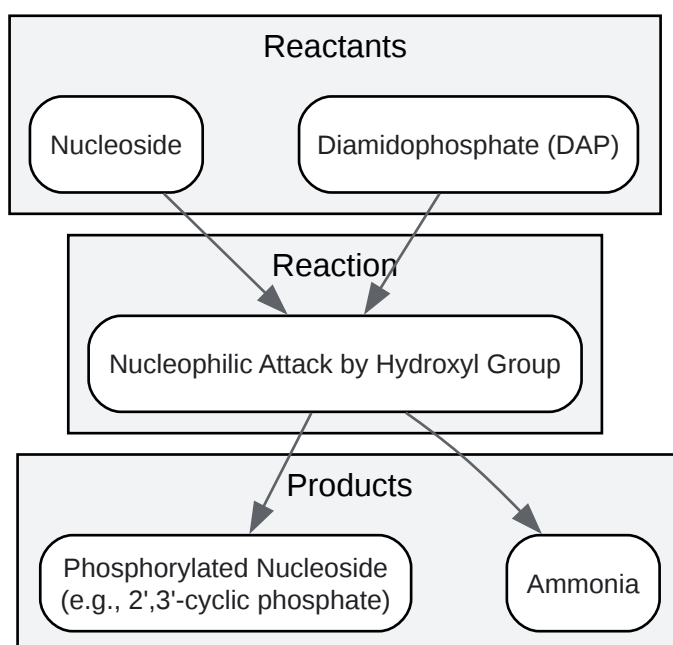
Caption: **Diamidophosphate** inhibits urease by mimicking the substrate's transition state.

Prebiotic Phosphorylation

Diamidophosphate has garnered significant attention in the field of prebiotic chemistry for its ability to phosphorylate a wide range of biologically relevant molecules, such as nucleosides, in aqueous environments.[14][15][16] This is a crucial step in the proposed origins of life, as phosphorylation is essential for the formation of nucleotides, the building blocks of RNA and DNA. DAP can phosphorylate nucleosides to form 2',3'-cyclic phosphates, which can be further processed into biologically active nucleotides.[15]

Phosphorylation of a Nucleoside by Diamidophosphate

Phosphorylation of a Nucleoside by Diamidophosphate



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Caption: **Diamidophosphate** facilitates the phosphorylation of nucleosides.

Role in Drug Development

The phosphorodiamidate moiety is being explored as a prodrug strategy to deliver nucleoside monophosphate analogues into cells for antiviral and anticancer therapies.[17][18][19][20]

Nucleoside analogues often require intracellular phosphorylation to become active, a step that can be inefficient and lead to drug resistance. By masking the negative charges of the phosphate group with amino acid residues, these phosphorodiamidate prodrugs can exhibit improved cell permeability. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate.

Conclusion

Diamidophosphate is a versatile and reactive molecule with significant implications in both fundamental and applied sciences. Its role as a phosphorylating agent continues to provide insights into prebiotic chemistry, while its potent urease inhibitory activity presents opportunities for the development of new therapeutics. The use of the phosphorodiamidate scaffold in prodrug design further highlights its potential in overcoming challenges in drug delivery. This guide has provided a detailed overview of the chemical and biological aspects of **diamidophosphate**, offering a valuable resource for researchers and professionals in the field. Further exploration into the quantitative aspects of its biological activities and the development of novel synthetic methodologies will undoubtedly expand its applications in the future.

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